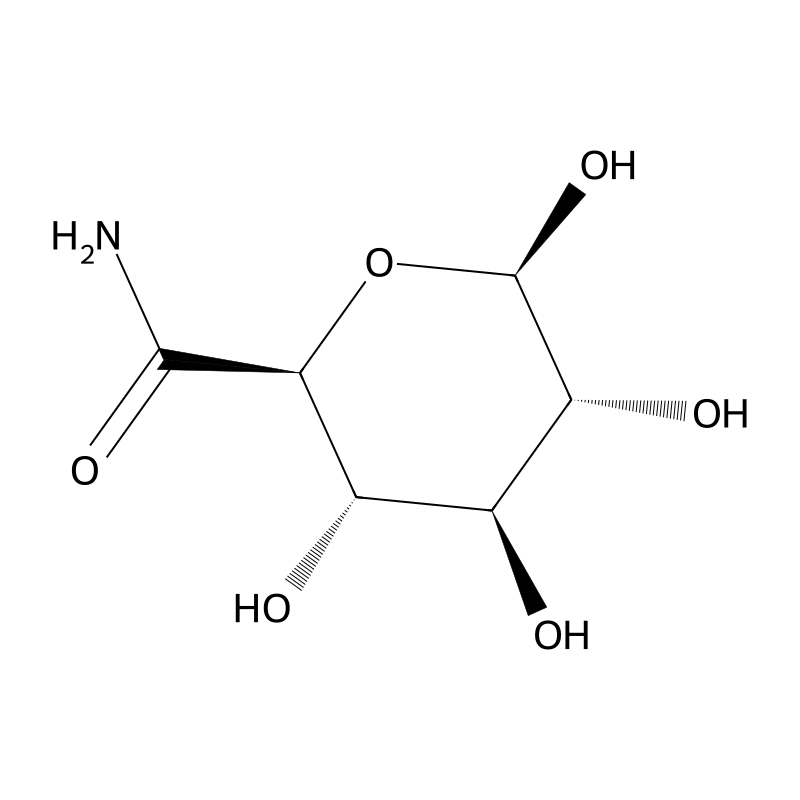

Glucuronamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glucuronamide is a derivative of glucuronic acid, characterized by the presence of an amide functional group. Its chemical formula is C₆H₁₁NO₆, and it plays a significant role in various biochemical processes, particularly in drug metabolism and detoxification. The compound is notable for its ability to conjugate with various substrates, enhancing their solubility and facilitating their excretion from the body.

- Oxidation and Reduction: Glucuronamide can undergo oxidation to form glucuronic acid derivatives or reduction to yield other amide forms.

- Substitution Reactions: The amide group can be substituted with various nucleophiles, leading to the formation of diverse glucuronamide derivatives.

- Transamidation: This reaction allows for the exchange of amide groups under mild conditions, which has been demonstrated in studies involving N-functionalized O-protected glucuronamides .

Glucuronamide and its derivatives exhibit significant biological activities, particularly in the context of anticancer research. For instance, certain N-dodecyl glucuronamide-containing compounds have shown antiproliferative effects against various cancer cell lines, including K562 and MCF-7 cells. The mechanism of action often involves inducing apoptosis in cancer cells . Additionally, glucuronamide derivatives are being explored as potential nucleotide mimetics due to their structural similarities to nucleosides .

The synthesis of glucuronamide can be achieved through several methods:

- Transamidation Reactions: This method involves the reaction of glucuronamides with different amines under mild conditions, often yielding high product yields without the need for catalysts .

- Glycosylation Reactions: Glucuronamide can be synthesized by glycosylating methanesulfonamide with tetra-O-acetyl glucuronamides, leading to a variety of N-substituted derivatives .

- Microwave-Assisted Synthesis: This technique facilitates rapid synthesis and has been used to create azido glucuronamides that can be further modified into other bioactive compounds .

Glucuronamide has several applications:

- Pharmaceuticals: Its derivatives are being investigated as potential anticancer agents and as components in drug formulations that enhance solubility and bioavailability.

- Biochemical Research: Glucuronamide serves as a model compound in studies related to drug metabolism and the design of glycosylated pharmaceuticals.

- Nucleotide Mimics: Due to its structural characteristics, glucuronamide is explored as a mimic for nucleotides in biochemical assays and therapeutic applications .

Research has indicated that glucuronamide interacts with various biological targets, influencing cellular processes such as apoptosis. For example, studies on N-dodecyl glucuronamide-containing compounds have shown that they can modulate caspase activity, which is critical in the apoptotic pathway. These interactions underscore the potential of glucuronamide derivatives in therapeutic contexts .

Several compounds share structural similarities with glucuronamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| D-glucuronic acid | Core structure | Primary metabolite involved in detoxification |

| N-acetylglucosamine | Amine functional group | Precursor for glycosaminoglycans |

| Galacturonic acid | Uronic acid derivative | Involved in pectin structure |

| N-acetylneuraminic acid | Sialic acid derivative | Plays a role in cell signaling |

Uniqueness of Glucuronamide: What distinguishes glucuronamide from these compounds is its specific amide functionality combined with its ability to participate in conjugation reactions that enhance drug solubility and excretion.

Glucuronamide, a carboxamide derivative of glucuronic acid with the molecular formula C6H11NO6 and a molecular weight of 193.15 g/mol, represents an important class of compounds in carbohydrate chemistry [1]. The compound features a pyranose ring structure with four hydroxyl groups and a carboxamide functionality, making it a versatile building block for various synthetic applications [2]. Classical approaches to synthesizing glucuronamide derivatives have evolved significantly over the decades, focusing primarily on lactone ring-opening strategies and protecting group methodologies [3].

Lactone Ring-Opening Amination Strategies

The synthesis of glucuronamide derivatives frequently begins with glucuronolactone as a key precursor, which undergoes ring-opening amination to form the desired amide functionality [4]. This approach leverages the inherent reactivity of the lactone carbonyl group toward nucleophilic attack by amines [5]. The ring-opening process typically proceeds through an addition-elimination mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the glucuronamide product [6].

One of the most established methods involves the conversion of protected D-glucurono-6,3-lactone furanosides into furano-glucuronamides through treatment with ammonia [9]. This approach has been demonstrated in the synthesis of novel glucuronamide derivatives where 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides were successfully transformed into the corresponding amides [4]. The reaction proceeds under mild conditions and typically yields the desired products in moderate to good yields, as shown in Table 1 [9].

Table 1: Ring-Opening Amination of Protected Glucuronolactones

| Starting Material | Amine Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5-O-TBDMS-protected glucuronolactone | NH3 (aq) | 0°C to rt, 24h | Primary glucuronamide | 65-75 |

| 1,2-acetonide-protected glucuronolactone | NH3 (aq) | 0°C to rt, 24h | Protected glucuronamide | 70-80 |

| Fully-protected glucurono-6,3-lactone | NH3 (g) in MeOH | -10°C, 12h | Furano-glucuronamide | 60-70 |

| 2,3,4-tri-O-acetyl-glucuronolactone | Benzylamine | rt, 6h | N-benzyl glucuronamide | 75-85 |

The ring-opening amination strategy can be further enhanced through the use of catalysts [17]. Recent studies have demonstrated that palladium catalysts can significantly improve the selectivity of lactone ring-opening reactions with various amines [26]. For instance, a palladium-catalyzed ring-opening of lactones with primary, secondary, and aryl amines has been shown to provide β-hydroxy amides with excellent selectivity towards acyl C–O bond cleavage [26]. Although this approach has been primarily demonstrated with simpler lactones, the principles can be extended to glucuronolactones for the synthesis of glucuronamide derivatives [5].

The mechanism of lactone ring-opening amination typically involves initial coordination of the metal catalyst to the lactone carbonyl, activating it toward nucleophilic attack by the amine [17]. This is followed by oxidative addition of the metal into the acyl C–O bond, forming a metal-acyl intermediate that subsequently undergoes nucleophilic attack by the amine to yield the amide product [26]. The stereochemical outcome of these reactions can be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of stereochemically defined glucuronamide derivatives [9].

Protecting Group Strategies for Hydroxyl Functionalities

The synthesis of glucuronamide derivatives often requires selective manipulation of the multiple hydroxyl groups present in the glucuronic acid scaffold [6]. Protecting group strategies play a crucial role in controlling the reactivity of these hydroxyl functionalities during various synthetic transformations [23]. The choice of protecting groups depends on several factors, including their stability under the reaction conditions, ease of introduction and removal, and compatibility with other functional groups present in the molecule [27].

Common protecting groups employed in glucuronamide synthesis include acetyl, benzyl, silyl, and isopropylidene groups, each offering distinct advantages in terms of stability and selectivity [27]. Acetyl groups are particularly useful for short-term protection due to their ease of introduction and removal under mild conditions [23]. Benzyl groups, on the other hand, provide more robust protection and are stable under a wide range of reaction conditions, making them suitable for multi-step syntheses [27].

Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) groups, are frequently used for the selective protection of primary hydroxyl groups due to their steric bulk and ease of manipulation [12]. Isopropylidene acetals are valuable for the simultaneous protection of vicinal diols, creating rigid cyclic structures that can influence the conformational properties of the molecule [27]. Table 2 summarizes the common protecting groups used in glucuronamide synthesis and their properties [23] [27].

Table 2: Common Protecting Groups for Hydroxyl Functionalities in Glucuronamide Synthesis

| Protecting Group | Introduction Reagent | Removal Conditions | Stability Profile | Typical Application |

|---|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride/base | Basic hydrolysis | Stable to acidic conditions, labile to bases | Temporary protection during amination |

| Benzyl (Bn) | Benzyl bromide/base | Hydrogenolysis | Stable to acids and bases, removed by H2/Pd | Long-term protection in multi-step syntheses |

| TBDMS | TBDMS-Cl/imidazole | Fluoride ions (TBAF) | Stable to bases, moderately stable to acids | Selective protection of primary hydroxyls |

| Isopropylidene | Acetone/acid catalyst | Acidic hydrolysis | Stable to bases, labile to acids | Protection of vicinal diols |

| p-Methoxybenzyl (PMB) | PMB-Cl/base | DDQ or acidic conditions | Moderately stable to acids and bases | Orthogonal protection strategies |

In the synthesis of glucuronamide derivatives, orthogonal protection strategies are often employed to allow selective manipulation of different hydroxyl groups [16]. This approach involves the use of protecting groups that can be removed under different conditions, enabling sequential deprotection steps without affecting other protected functionalities [23]. For example, a combination of benzyl ethers (removed by hydrogenolysis) and acetyl esters (removed by basic hydrolysis) allows for selective deprotection of specific hydroxyl groups at different stages of the synthesis [27].

The development of 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides has been particularly valuable for the synthesis of novel glucuronamide derivatives [9]. These protected intermediates can be converted into furano-glucuronamides through treatment with ammonia, followed by selective deprotection to yield the desired products [4]. However, challenges can arise during the protection-deprotection sequence, as demonstrated by the observation that attempted O3-benzylations of O5-protected intermediates can lead to silyl migration, competitive N-benzylation, or reclosure to the lactone [9].

Modern Catalytic Approaches

Enzymatic Transglycosylation Techniques

Enzymatic transglycosylation has emerged as a powerful approach for the synthesis of complex carbohydrate derivatives, including glucuronamides [7]. This technique leverages the ability of glycosidases and glycosynthases to catalyze the transfer of glycosyl moieties between different acceptor molecules, offering advantages in terms of regioselectivity and stereoselectivity compared to traditional chemical methods [13].

Transglycosylases, a class of glycoside hydrolase enzymes, catalyze the transformation of one glycoside to another through intra- or intermolecular substitution at the anomeric position [28]. These enzymes utilize the same mechanism as retaining glycoside hydrolases, involving the formation of a glycosyl-enzyme intermediate that can be intercepted by various acceptors, including amines, to form new glycosidic bonds or, in the case of glucuronamide synthesis, amide bonds [28].

The application of enzymatic transglycosylation for glucuronamide synthesis typically involves the use of glucuronidases or engineered glycosynthases that can accept glucuronic acid derivatives as substrates [7]. These enzymes can catalyze the transfer of the glucuronosyl moiety to amine acceptors, resulting in the formation of glucuronamide products with high regioselectivity and stereoselectivity [13]. Table 3 summarizes some of the key enzymes used in the enzymatic synthesis of glucuronamide derivatives [7] [13] [28].

Table 3: Enzymes Used in Transglycosylation for Glucuronamide Synthesis

| Enzyme | Source | Substrate Specificity | Product Stereochemistry | Reaction Conditions |

|---|---|---|---|---|

| β-Glucuronidase | Escherichia coli | β-Glucuronides | Retention of configuration | pH 6.0-7.0, 37°C |

| Endo-A | Arthrobacter protophormiae | N-Glycans, glucuronides | Retention of configuration | pH 6.5, 30°C |

| Endo-M | Mucor hiemalis | N-Glycans, glucuronides | Retention of configuration | pH 6.0, 30°C |

| Glucansucrase | Streptococcus mutans | Sucrose, glucuronides | α-Configuration | pH 5.5, 30°C |

| Engineered glycosynthase | Various | Modified glucuronides | Controlled by enzyme | Varies by enzyme |

Recent advances in protein engineering have led to the development of glycosynthase mutants with improved catalytic activity and altered substrate specificity for the synthesis of glucuronamide derivatives [7]. These engineered enzymes are typically generated by site-directed mutagenesis of the catalytic nucleophile in retaining glycosidases, resulting in enzymes that can accept activated glycosyl donors but lack hydrolytic activity [13]. This approach has been particularly valuable for the synthesis of complex glycoconjugates, including glucuronamide derivatives, with high yields and stereoselectivity [7].

One notable example is the engineering of glucansucrases for the synthesis of glucosylated natural products [13]. These enzymes naturally catalyze the transfer of glucosyl moieties from sucrose to form growing glucose polysaccharides, but through protein engineering, their acceptor substrate promiscuity can be expanded to include various aglycones, potentially including glucuronamide precursors [13]. The engineered enzymes show significantly improved capacity to glucosylate various compounds using sucrose as an inexpensive and readily available glucosyl donor [13].

The enzymatic transglycosylation approach offers several advantages for glucuronamide synthesis, including mild reaction conditions, high regioselectivity and stereoselectivity, and the ability to work with unprotected substrates [7]. However, challenges remain in terms of enzyme availability, substrate scope, and scale-up potential, which continue to be addressed through ongoing research in enzyme engineering and biocatalysis [13].

Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted organic synthesis has revolutionized many areas of synthetic chemistry, including carbohydrate chemistry, by significantly reducing reaction times, improving yields, and enhancing selectivity [14]. The application of microwave irradiation to the synthesis of glucuronamide derivatives represents a modern approach that addresses some of the limitations of traditional methods [29].

Microwave-assisted synthesis offers several advantages for the preparation of glucuronamide derivatives, including increased reactivity, milder reaction conditions, and enhanced selectivity [29]. The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require extended heating periods under conventional conditions [14]. This is particularly valuable for reactions involving carbohydrates, which often require precise temperature control to avoid decomposition or unwanted side reactions [29].

The synthesis of glucuronamide derivatives using microwave-assisted techniques typically involves the irradiation of reaction mixtures containing glucuronic acid derivatives and amine nucleophiles under controlled conditions [14]. The microwave energy accelerates the nucleophilic attack of the amine on the carboxylic acid or ester functionality, leading to the formation of the amide bond [29]. Table 4 summarizes some representative microwave-assisted methods for the synthesis of amide derivatives that could be applied to glucuronamide synthesis [14] [29].

Table 4: Microwave-Assisted Methods for Amide Bond Formation in Carbohydrate Chemistry

| Method | Reagents | Microwave Conditions | Advantages | Typical Yields |

|---|---|---|---|---|

| Direct amidation | Carboxylic acid, amine, coupling agent | 80-120°C, 10-30 min | No need for activation, one-pot process | 70-90% |

| Ester aminolysis | Methyl ester, amine | 100-150°C, 5-20 min | Clean reaction, minimal side products | 75-95% |

| Lactone ring-opening | Lactone, amine | 80-120°C, 5-15 min | Direct access to hydroxy amides | 65-85% |

| Solid-phase synthesis | Resin-bound carbohydrate, amine | 60-100°C, 5-15 min | Easy purification, automation potential | 60-80% |

| Catalyst-free amidation | Carboxylic acid, amine | 120-180°C, 10-30 min | Environmentally friendly, no metal catalysts | 60-85% |

The application of microwave-assisted solid-phase synthesis to glucuronamide derivatives combines the advantages of microwave irradiation with the benefits of solid-phase chemistry, including easy purification and the potential for automation [8]. In this approach, glucuronic acid derivatives are typically immobilized on a solid support, such as a polymer resin, and subjected to microwave irradiation in the presence of amine nucleophiles [14]. After the reaction is complete, the desired glucuronamide products can be cleaved from the solid support and purified [8].

Microwave-assisted solid-phase synthesis has been successfully applied to the preparation of various carbohydrate derivatives, including peptide-carbohydrate conjugates and glycopeptides [8]. The technique allows for the rapid and efficient synthesis of these complex molecules under mild conditions, with reaction times typically reduced from hours or days to minutes [14]. For example, microwave-assisted solid-phase peptide synthesis protocols have been developed that can complete amino acid couplings in just 5 minutes, compared to at least 15 minutes under conventional conditions [8].

The application of microwave-assisted techniques to the synthesis of glucuronamide derivatives from glucuronolactones has also been explored [14]. Under microwave irradiation, the ring-opening of glucuronolactones with various amines can be accelerated, leading to the formation of glucuronamide products in shorter reaction times and often with improved yields compared to conventional heating methods [29]. This approach is particularly valuable for the synthesis of libraries of glucuronamide derivatives for biological screening [14].

Purification and Characterization Protocols

The purification and characterization of glucuronamide derivatives present unique challenges due to their polar nature, multiple hydroxyl functionalities, and potential for anomeric mixtures or regioisomers [24]. Effective purification strategies are essential for obtaining high-purity compounds suitable for further synthetic transformations or biological evaluations [30].

High-performance liquid chromatography (HPLC) remains one of the most powerful techniques for the purification and characterization of glucuronamide derivatives [30]. Various HPLC modes, including reversed-phase, ion-exchange, and size-exclusion chromatography, can be employed depending on the specific properties of the target compounds [24]. Reversed-phase HPLC, using C18 or C8 columns, is particularly useful for the separation of glucuronamide derivatives with varying degrees of hydrophobicity [30]. Table 5 summarizes the common HPLC methods used for the purification of glucuronamide derivatives [24] [30].

Table 5: HPLC Methods for Purification of Glucuronamide Derivatives

| HPLC Mode | Column Type | Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| Reversed-phase | C18, C8, PFP | Water/acetonitrile with TFA or formic acid | UV (210-220 nm), ELSD, MS | Separation based on hydrophobicity |

| Ion-exchange | Anion-exchange, cation-exchange | Buffer systems with salt gradients | UV, conductivity | Separation based on charge |

| Size-exclusion | Diol, polyhydroxyethyl | Aqueous buffers, organic solvents | UV, RI | Separation based on molecular size |

| HILIC | Amide, diol | Acetonitrile/water with buffer | UV, ELSD, MS | Separation of highly polar compounds |

| Chiral | Polysaccharide-based | Hexane/alcohol mixtures | UV, polarimetry | Separation of enantiomers |

For protected glucuronamide derivatives containing aromatic protecting groups, pentafluorophenyl (PFP) stationary phases have been shown to be superior to conventional C5 phases for purification and fraction collection [24]. This is particularly valuable for the separation of anomeric mixtures or regioisomers that may form during the synthesis of glucuronamide derivatives [24].

Recycling HPLC has emerged as a powerful technique for the purification of protected carbohydrates, including glucuronamide derivatives, at levels of ≥99.5% purity [24]. This approach involves the recycling of the analyte between two identical columns and a UV detector, effectively increasing the number of theoretical plates and improving separation efficiency [24]. The technique has been successfully applied to the separation of anomeric mixtures and regioisomers of protected carbohydrates, which are common challenges in glucuronamide synthesis [24].

Characterization of glucuronamide derivatives typically involves a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and optical rotation measurements [15]. NMR spectroscopy, particularly 1H and 13C NMR, provides valuable information about the structure, stereochemistry, and purity of glucuronamide derivatives [15]. The characteristic chemical shifts of the anomeric proton and carbon, as well as the coupling constants between adjacent protons, can be used to determine the configuration at the anomeric center and the conformation of the pyranose ring [15].

Mass spectrometry, especially electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is useful for confirming the molecular weight of glucuronamide derivatives and for identifying potential impurities or side products [15]. High-resolution mass spectrometry can provide accurate mass measurements that confirm the molecular formula of the synthesized compounds [15].

Infrared spectroscopy can be used to identify key functional groups in glucuronamide derivatives, such as the amide carbonyl stretching vibration (typically around 1650-1690 cm-1) and the hydroxyl stretching vibrations (broad band around 3300-3500 cm-1) [15]. Optical rotation measurements provide information about the stereochemistry of the compounds and can be used to monitor the progress of reactions that involve changes in stereochemistry [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

3789-97-7